[Glu27]-PKC (19-36)
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Overview
Description
[Glu27]-PKC (19-36) is a synthetic peptide derived from the protein kinase C (PKC) enzyme. This peptide is specifically designed to inhibit the activity of PKC, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. The addition of the glutamic acid residue at position 27 enhances the peptide’s stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Glu27]-PKC (19-36) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of [Glu27]-PKC (19-36) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Glu27]-PKC (19-36) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its activity or stability.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different amino acids.
Major Products Formed
Oxidation: Methionine sulfoxide and disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
[Glu27]-PKC (19-36) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure and function of PKC and its role in signal transduction pathways.
Biology: Employed in cellular and molecular biology to investigate the effects of PKC inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated PKC activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for PKC inhibitors.
Mechanism of Action
[Glu27]-PKC (19-36) exerts its effects by binding to the catalytic domain of PKC, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various cellular processes. The peptide specifically targets the ATP-binding site of PKC, blocking the transfer of phosphate groups to target proteins.
Comparison with Similar Compounds
Similar Compounds
[Glu27]-PKC (19-36): Enhanced stability and bioactivity due to the addition of glutamic acid at position 27.
[Ala27]-PKC (19-36): A similar peptide with alanine instead of glutamic acid, resulting in different stability and activity profiles.
[Ser27]-PKC (19-36): Another variant with serine at position 27, used to study the effects of different amino acid substitutions.
Uniqueness
[Glu27]-PKC (19-36) is unique due to its enhanced stability and bioactivity, making it a valuable tool for studying PKC function and developing therapeutic agents. The specific addition of glutamic acid at position 27 distinguishes it from other similar peptides and contributes to its unique properties.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H154N32O26/c1-46(2)38-61(118-74(133)49(7)109-69(128)44-107-77(136)54(23-12-15-33-93)112-78(137)57(26-19-37-106-92(102)103)111-75(134)50(8)110-84(143)62(39-51-20-10-9-11-21-51)119-76(135)53(96)22-18-36-105-91(100)101)85(144)115-59(28-31-70(129)130)82(141)114-58(27-30-66(97)125)81(140)113-55(24-13-16-34-94)79(138)120-64(41-67(98)126)87(146)124-73(48(5)6)89(148)121-63(40-52-43-104-45-108-52)86(145)116-60(29-32-71(131)132)83(142)123-72(47(3)4)88(147)117-56(25-14-17-35-95)80(139)122-65(90(149)150)42-68(99)127/h9-11,20-21,43,45-50,53-65,72-73H,12-19,22-42,44,93-96H2,1-8H3,(H2,97,125)(H2,98,126)(H2,99,127)(H,104,108)(H,107,136)(H,109,128)(H,110,143)(H,111,134)(H,112,137)(H,113,140)(H,114,141)(H,115,144)(H,116,145)(H,117,147)(H,118,133)(H,119,135)(H,120,138)(H,121,148)(H,122,139)(H,123,142)(H,124,146)(H,129,130)(H,131,132)(H,149,150)(H4,100,101,105)(H4,102,103,106)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,72-,73-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMBDJURDVUJCE-KHVJKNDMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H154N32O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2124.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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